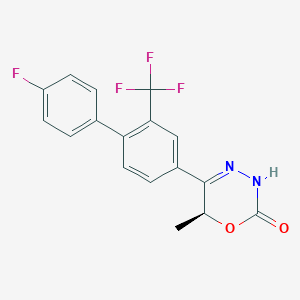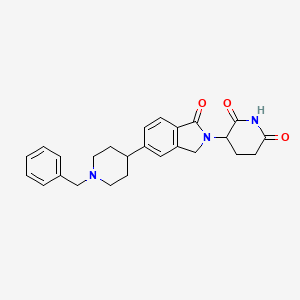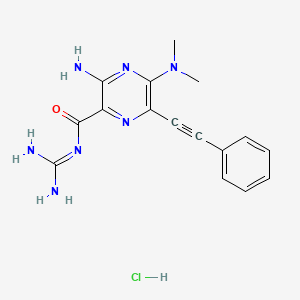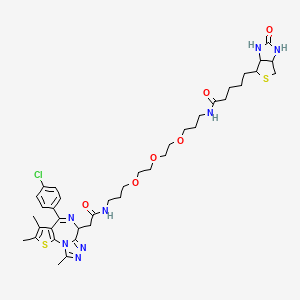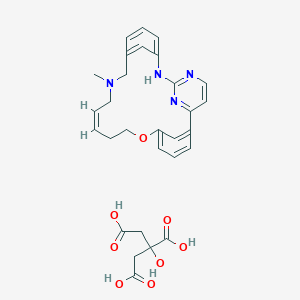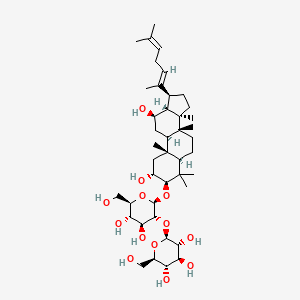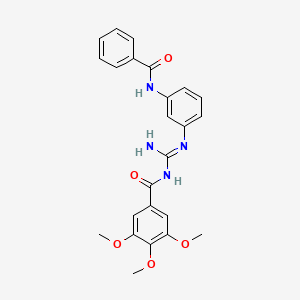
N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRT-14 is a potent antagonist of the Smoothened receptor, a key component in the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration. MRT-14 has shown significant potential in research related to various cancers linked to abnormal Hedgehog signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: MRT-14 is synthesized through a series of chemical reactions involving acylurea compounds. The synthesis typically involves the reaction of 3-benzamidophenylcarbamoyl with 3,4,5-trimethoxybenzamide under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of MRT-14 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MRT-14 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of MRT-14 with modified functional groups .
Scientific Research Applications
MRT-14 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell signaling and development.
Medicine: Investigated for its potential in treating cancers associated with abnormal Hedgehog signaling, such as basal cell carcinoma and medulloblastoma.
Industry: Utilized in the development of new therapeutic agents targeting the Hedgehog pathway
Mechanism of Action
MRT-14 exerts its effects by binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for cell proliferation and differentiation. By blocking this pathway, MRT-14 can prevent the growth and spread of cancer cells. The molecular targets involved include the Smoothened receptor and downstream transcription factors such as Gli1-3 .
Comparison with Similar Compounds
Cyclopamine: Another Smoothened antagonist but less potent than MRT-14.
MRT-10: A precursor to MRT-14 with lower efficacy.
MRT-83: A more potent derivative with enhanced activity compared to MRT-14
Uniqueness of MRT-14: MRT-14 stands out due to its high potency and selectivity for the Smoothened receptor. It has shown a four-fold improvement in activity compared to its parent compound, MRT-10, and is more effective than cyclopamine in inhibiting Hedgehog signaling .
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[N'-(3-benzamidophenyl)carbamimidoyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H24N4O5/c1-31-19-12-16(13-20(32-2)21(19)33-3)23(30)28-24(25)27-18-11-7-10-17(14-18)26-22(29)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,26,29)(H3,25,27,28,30) |
InChI Key |
CIWMWTKJZQOXBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




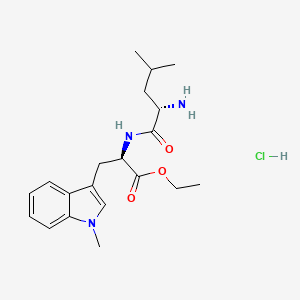
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
